molecular formula C5H7N3S B12582582 1H-Imidazole-1-ethanethioamide CAS No. 648427-45-6

1H-Imidazole-1-ethanethioamide

Katalognummer: B12582582
CAS-Nummer: 648427-45-6
Molekulargewicht: 141.20 g/mol
InChI-Schlüssel: JJVGMDHGOBFPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole-1-ethanethioamide is a heterocyclic compound that features an imidazole ring fused with an ethanethioamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanethioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a thiol in the presence of a base, leading to the formation of the imidazole ring and the incorporation of the ethanethioamide group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the cost of production.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-1-ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanethioamide group to an ethanethiol group.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Imidazole-1-ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Imidazole-1-ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ethanethioamide group can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions.

Vergleich Mit ähnlichen Verbindungen

    1H-Imidazole-1-ethanol: Similar structure but with an ethanol group instead of ethanethioamide.

    1H-Imidazole-1-acetamide: Features an acetamide group instead of ethanethioamide.

    1H-Imidazole-1-thiol: Contains a thiol group instead of ethanethioamide.

Uniqueness: 1H-Imidazole-1-ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

648427-45-6

Molekularformel

C5H7N3S

Molekulargewicht

141.20 g/mol

IUPAC-Name

2-imidazol-1-ylethanethioamide

InChI

InChI=1S/C5H7N3S/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9)

InChI-Schlüssel

JJVGMDHGOBFPSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=N1)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.